1-(5-Bromopyridin-2-yl)cyclopentan-1-ol
Overview
Description
1-(5-Bromopyridin-2-yl)cyclopentan-1-ol is an organic compound with the molecular formula C10H12BrNO It is a derivative of pyridine and cyclopentanol, characterized by the presence of a bromine atom at the 5-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopyridin-2-yl)cyclopentan-1-ol typically involves the bromination of 2-pyridylcyclopentanol. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination at the 5-position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromopyridin-2-yl)cyclopentan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: PCC or Jones reagent in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Major Products Formed
Substitution: Formation of 1-(5-substituted-pyridin-2-yl)cyclopentan-1-ol derivatives.
Oxidation: Formation of 1-(5-Bromopyridin-2-yl)cyclopentanone.
Reduction: Formation of cyclopentanol derivatives without the bromine atom.
Scientific Research Applications
1-(5-Bromopyridin-2-yl)cyclopentan-1-ol has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities and interactions with various biomolecules.
Industrial Applications: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-2-yl)cyclopentan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and hydroxyl group play crucial roles in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromopyridin-2-yl)ethan-1-one: Similar structure but with an ethanone group instead of a cyclopentanol.
1-(5-Bromopyrimidin-2-yl)cyclopentan-1-ol: Similar structure but with a pyrimidine ring instead of a pyridine ring.
Uniqueness
1-(5-Bromopyridin-2-yl)cyclopentan-1-ol is unique due to the combination of the bromine-substituted pyridine ring and the cyclopentanol moiety. This unique structure imparts specific chemical reactivity and potential biological activity, making it valuable for various research applications.
Properties
IUPAC Name |
1-(5-bromopyridin-2-yl)cyclopentan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-8-3-4-9(12-7-8)10(13)5-1-2-6-10/h3-4,7,13H,1-2,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGZZMAEKZGBDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=NC=C(C=C2)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865204-01-9 | |
Record name | 1-(5-bromopyridin-2-yl)cyclopentan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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